Panaxacol Panaxacol Panaxacol belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Panaxacol is considered to be a practically insoluble (in water) and relatively neutral molecule. Panaxacol has been primarily detected in urine. Within the cell, panaxacol is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, panaxacol can be found in tea. This makes panaxacol a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 106828-96-0
VCID: VC20746220
InChI: InChI=1S/C17H26O3/c1-3-5-6-7-10-13-16(19)17(20)14-11-8-9-12-15(18)4-2/h16-17,19-20H,3-7,10,13-14H2,1-2H3/t16-,17-/m1/s1
SMILES: CCCCCCCC(C(CC#CC#CC(=O)CC)O)O
Molecular Formula: C17H26O3
Molecular Weight: 278.4 g/mol

Panaxacol

CAS No.: 106828-96-0

Cat. No.: VC20746220

Molecular Formula: C17H26O3

Molecular Weight: 278.4 g/mol

* For research use only. Not for human or veterinary use.

Panaxacol - 106828-96-0

CAS No. 106828-96-0
Molecular Formula C17H26O3
Molecular Weight 278.4 g/mol
IUPAC Name (9R,10R)-9,10-dihydroxyheptadeca-4,6-diyn-3-one
Standard InChI InChI=1S/C17H26O3/c1-3-5-6-7-10-13-16(19)17(20)14-11-8-9-12-15(18)4-2/h16-17,19-20H,3-7,10,13-14H2,1-2H3/t16-,17-/m1/s1
Standard InChI Key VNLATJUGAZKQEH-IAGOWNOFSA-N
Isomeric SMILES CCCCCCC[C@H]([C@@H](CC#CC#CC(=O)CC)O)O
SMILES CCCCCCCC(C(CC#CC#CC(=O)CC)O)O
Canonical SMILES CCCCCCCC(C(CC#CC#CC(=O)CC)O)O

Chemical Structure and Properties

Panaxacol is characterized by its aliphatic alcohol structure, featuring a unique arrangement of carbon chains with multiple triple bonds (acetylenic bonds). The compound possesses a heptadecane backbone with strategically positioned acetylenic groups that contribute to its biological activity. The precise chemical structure includes functional groups that enable specific interactions with biological targets, particularly those relevant to cancer cell proliferation and apoptosis.

The molecular formula of panaxacol reflects its complex carbon structure and the presence of hydroxyl groups that contribute to its solubility and reactivity profiles. These structural features are critical for understanding the structure-activity relationships that underpin panaxacol's biological effects. The stereochemistry of panaxacol plays a significant role in its biological activities, with the absolute configuration at positions 9 and 10 determined to be 9R, 10R through detailed stereochemical analysis during synthesis processes .

From a physical chemistry perspective, panaxacol demonstrates distinctive properties that influence its extraction, purification, and biological testing. Its solubility patterns and stability characteristics have practical implications for research methodologies and potential pharmaceutical applications, guiding approaches to formulation and delivery systems for therapeutic development.

Natural Sources and Isolation

Panaxacol is primarily found in the callus tissue of Panax ginseng, making this plant species the principal natural source for the compound . Panax ginseng belongs to the Araliaceae family and has been cultivated extensively throughout East Asia for its medicinal properties. The concentration of panaxacol in plant tissues varies depending on growth conditions, plant age, and tissue type, with callus cultures often showing higher concentrations than naturally grown plant parts.

The isolation of panaxacol from plant material typically involves a series of extraction and purification steps utilizing organic solvents. Chromatographic techniques, including high-performance liquid chromatography (HPLC) and column chromatography, are commonly employed to separate panaxacol from other plant constituents. The relatively low natural abundance of panaxacol in plant tissues presents challenges for isolation in quantities sufficient for extensive research, which has motivated efforts toward chemical synthesis as an alternative source.

Within the broader context of Panax species, panaxacol represents one of several polyacetylene compounds that contribute to the plants' bioactivity. Related compounds from Panax species include panaxydol (found at concentrations of 357.1-440 ppm in roots) and panaxytriol (14.2-250 ppm in roots), which share structural similarities and often co-occur with panaxacol in plant tissues . The table below shows selected polyacetylene compounds found in Panax species roots and their concentration ranges:

CompoundConcentration Range (ppm) in Panax Roots
Panaxydol357.1-440
Panaxytriol14.2-250
Acetyl-panaxydol2.1
Panaxydol-chlorohydrin13.5
Panaxyne-epoxide1.8-9
Falcarinol0.9-310

Synthesis and Stereochemistry

The chemical synthesis of panaxacol represents a significant achievement in natural product chemistry, providing access to the compound for research purposes beyond what would be possible through natural extraction alone. The reported synthesis pathway for panaxacol begins with D-(-)-diethyl tartrate as the starting material, chosen for its ability to impart the correct stereochemistry to the final product . This approach enables the establishment of the correct absolute configuration at positions 9 and 10 (9R, 10R) in the panaxacol molecule.

The synthesis process typically involves multiple steps, including alkylation reactions and the formation of alkynyllithium reagents to establish the polyacetylenic structural elements characteristic of panaxacol . The synthetic pathway must carefully control stereochemistry to ensure the biological activity of the final product matches that of the naturally occurring compound. Through these synthetic approaches, researchers have confirmed the absolute stereochemical configuration of panaxacol as 9R, 10R, which is essential information for understanding its structure-activity relationships.

Alongside panaxacol, researchers have synthesized dihydropanaxacol, a related compound with similar cytotoxic properties. In this derivative, the absolute configuration at C-3 has been tentatively assigned as 3S using the R(+)-alpha-methoxy-alpha-(trifluoro methyl)phenylacetyl (MTPA) method for stereochemical analysis . The successful synthesis of both panaxacol and its derivatives provides valuable tools for investigating the relationship between structural features and biological activities.

Biological Activities

Cytotoxic Effects

The most prominent biological activity of panaxacol is its cytotoxicity against specific cancer cell lines. Laboratory studies have demonstrated that panaxacol can inhibit the proliferation of certain cancer cells, suggesting potential applications in oncology research . The mechanisms underlying this cytotoxicity appear to involve the induction of apoptosis (programmed cell death) in susceptible cancer cells, a property that is valuable for potential anticancer agents.

Research findings indicate that the cytotoxic effects of panaxacol may be selective, affecting cancer cells while having less pronounced effects on normal cells. This selectivity is critical for the development of anticancer therapies with manageable side effect profiles. The structural features of panaxacol, particularly its polyacetylenic components, are believed to play essential roles in its interaction with cellular targets involved in cancer cell survival and proliferation.

Comparative studies with related polyacetylenes from Panax species suggest that these compounds may share common mechanisms of action against cancer cells, though with varying potencies. Understanding the specific cellular pathways affected by panaxacol and the structural determinants of its activity remains an active area of investigation with implications for drug development.

Other Biological Properties

Beyond its cytotoxic effects, panaxacol has been associated with additional biological activities that contribute to its pharmacological profile. Research suggests that panaxacol possesses anti-inflammatory properties, potentially inhibiting inflammatory pathways that contribute to various pathological conditions. This anti-inflammatory activity complements its cytotoxic effects, as inflammation often plays a role in cancer development and progression.

Antioxidant properties have also been attributed to panaxacol, suggesting a capacity to neutralize reactive oxygen species that can damage cellular components and contribute to disease processes. The combined anti-inflammatory and antioxidant activities position panaxacol as a multi-faceted bioactive compound with potential applications beyond cancer treatment.

Studies investigating the effects of panaxacol on cellular signaling pathways have highlighted its potential influence on metabolic processes, including lipid metabolism. These interactions with metabolic enzymes and pathways suggest broader physiological effects that may be relevant to various health conditions. The complexity of these biological activities underscores the need for continued research to fully elucidate the therapeutic potential of panaxacol.

Relationship to Other Panax Compounds

Panaxacol exists within a complex phytochemical profile in Panax species, interacting with and complementing the effects of other bioactive compounds. The Panax genus is known for its rich content of diverse bioactive compounds, including various saponins (ginsenosides), polysaccharides, flavonoids, and polyacetylenes . Understanding panaxacol's place within this broader phytochemical context is essential for comprehending both its natural role in plant physiology and its potential therapeutic applications.

Related polyacetylenes found in Panax species include panaxydol, panaxytriol, acetyl-panaxydol, panaxydol-chlorohydrin, and panaxyne-epoxide, among others . These compounds share structural similarities with panaxacol but may exhibit distinct biological activities or potencies. The table presented in section 3 illustrates the concentration ranges of these related compounds in Panax roots, highlighting the relative abundance of different polyacetylenes.

The most extensively studied compounds from Panax species are ginsenosides, which are triterpenoid saponins with various structural types. While chemically distinct from panaxacol, ginsenosides may interact with polyacetylenes like panaxacol in complex ways when present in whole plant extracts. This potential for synergistic or complementary effects among different compound classes represents an important consideration in both traditional herbal medicine and modern pharmaceutical research.

Current Research and Future Directions

Current research on panaxacol continues to expand our understanding of its biological activities and therapeutic potential. Ongoing studies are investigating the molecular mechanisms underlying panaxacol's cytotoxic effects, seeking to identify specific cellular targets and signaling pathways affected by the compound. This mechanistic understanding is crucial for rational drug design and optimization of panaxacol-based therapeutic approaches.

Structure-activity relationship studies comparing panaxacol with synthetic derivatives and naturally occurring analogues are providing insights into which structural features are essential for biological activity. These studies guide the development of improved synthetic analogues with enhanced potency, selectivity, or pharmacokinetic properties. Additionally, research into efficient synthetic pathways for panaxacol production aims to address the challenges of limited natural supply.

Future research directions for panaxacol include:

  • Development of more efficient and scalable synthesis methods to facilitate larger-scale studies

  • Comprehensive evaluation of pharmacokinetic properties to assess bioavailability and metabolism

  • Preclinical testing of panaxacol and optimized derivatives in relevant disease models

  • Investigation of potential synergistic effects when combined with other therapeutic agents

  • Exploration of novel drug delivery systems to enhance targeting and efficacy

The continued scientific interest in panaxacol reflects its position as a promising natural product with diverse biological activities. As research progresses, the compound may contribute to the development of new therapeutic approaches for cancer and other conditions, building on the traditional medicinal applications of its source plant, Panax ginseng.

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